N-(4-((2,2-Dicyanovinyl)amino)phenyl)-2-thienylformamide
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Description
Scientific Research Applications
Synthesis and Chemical Transformations
Chemoselective Synthesis of Thiazoles : An efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent has been reported. These enamides serve as precursors, leading to the introduction of various functional groups into thiazoles, demonstrating the compound's potential utility in synthesizing heterocyclic compounds with similar structures (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).
Formation of Pyrazole and Thiadiazole Derivatives : The research demonstrates the reaction of thiosemicarbazides with ethenetetracarbonitrile to form 2-substituted 5-phenyl-1,3,4-thiadiazoles and -oxadiazoles. Such reactions highlight the chemical versatility of compounds containing the dicyanovinyl group, similar to the compound , in synthesizing heterocyclic structures that are crucial in various scientific applications (A. Hassan et al., 2005).
Mesoionic 1,2,4-Triazolium-3-thiolate Derivatives : A novel synthesis pathway for mesoionic compounds from N-substituted-2-phenylhydrazinocarbothioamides to tricyanovinyl intermediates, followed by heterocyclization, has been established. This underscores the potential of utilizing such chemical frameworks in the development of new compounds with unique electronic and structural properties for scientific research (A. Hassan et al., 2014).
Properties
IUPAC Name |
N-[4-(2,2-dicyanoethenylamino)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c16-8-11(9-17)10-18-12-3-5-13(6-4-12)19-15(20)14-2-1-7-21-14/h1-7,10,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOGUCMVSJTHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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